molecular formula C11H7ClO3 B052506 5-(3-Chlorophenyl)furan-2-carboxylic acid CAS No. 41019-44-7

5-(3-Chlorophenyl)furan-2-carboxylic acid

Cat. No.: B052506
CAS No.: 41019-44-7
M. Wt: 222.62 g/mol
InChI Key: OWEBZHHXEPQWQW-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)furan-2-carboxylic acid, often abbreviated as 5CPFCA, is a synthetic compound composed of a furan ring, a chlorophenyl group, and a carboxylic acid group. It is a white powder with a melting point of 130-131 °C and a boiling point of 266-270 °C. 5CPFCA is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrichemicals, and dyes. It is also used as a reagent in organic synthesis.

Scientific Research Applications

  • Biomass-derived Intermediates

    Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from biomass-derived precursors. These derivatives are valuable intermediates for producing biofuels and polymers (Dutta, Wu, & Mascal, 2015).

  • Thermodynamic Properties

    The solubility and thermodynamic properties of chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids have been studied in various organic solvents, important for understanding their behavior in different environments (Sobechko et al., 2019).

  • Chromatographic Analysis in Honey

    Furan carboxylic acids, including furan-2-carboxylic acid, are analyzed using high-performance liquid chromatography in honey, which is essential for food quality control (Nozal et al., 2001).

  • Biobased Building Blocks

    Furan carboxylic acids, including 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid, are synthesized from 5-hydroxymethylfurfural using enzyme cascades. These acids are promising biobased building blocks in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

  • Antibacterial and Antioxidant Activities

    New furan derivatives, including 5-acetoxymethylfuran-3-carboxylic acid, show potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity (Ma et al., 2016).

  • Oxidative Synthesis of Furan Carboxylic Acids

    Efficient oxidative synthesis of furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural using an FAD-dependent enzyme is reported. This method offers an environmentally friendly alternative for producing important chemical precursors (Dijkman, Groothuis, & Fraaije, 2014).

Future Directions

The future directions of research on 5-(3-Chlorophenyl)furan-2-carboxylic acid and related compounds could involve the exploration of their potential applications in various fields. For instance, furan platform chemicals, which include compounds like this compound, are being studied for their potential use in the chemical industry as alternatives to traditional resources such as crude oil .

Properties

IUPAC Name

5-(3-chlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEBZHHXEPQWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352979
Record name 5-(3-chlorophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41019-44-7
Record name 5-(3-Chlorophenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41019-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-chlorophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-furoic acid (1 g, 5.8 mmol) was coupled to 3-chloro-phenylboronic acid (683 g, 4.4 mmol) acid using Method F to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
683 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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